molecular formula C13H17NO2 B14838520 3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide

3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14838520
M. Wt: 219.28 g/mol
InChI Key: CADPDJWRTPRYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropylmethyl group, a hydroxyl group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common approach is the reaction of 3-(Cyclopropylmethyl)benzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of 3-(Cyclopropylmethyl)-5-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 3-(Cyclopropylmethyl)-5-amino-N,N-dimethylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-5-hydroxybenzamide
  • 3-(Cyclopropylmethyl)-N,N-dimethylbenzamide
  • 5-Hydroxy-N,N-dimethylbenzamide

Uniqueness

3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its cyclopropylmethyl group, hydroxyl group, and dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-(cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H17NO2/c1-14(2)13(16)11-6-10(5-9-3-4-9)7-12(15)8-11/h6-9,15H,3-5H2,1-2H3

InChI Key

CADPDJWRTPRYLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)CC2CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.